4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868369-69-1
VCID: VC7733461
InChI: InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)18-17(11)22(3)20(26-18)21-19(24)16-10-14(23)13-6-4-5-7-15(13)25-16/h4-10H,1-3H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide

CAS No.: 868369-69-1

Cat. No.: VC7733461

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide - 868369-69-1

Specification

CAS No. 868369-69-1
Molecular Formula C20H16N2O3S
Molecular Weight 364.42
IUPAC Name 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Standard InChI InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)18-17(11)22(3)20(26-18)21-19(24)16-10-14(23)13-6-4-5-7-15(13)25-16/h4-10H,1-3H3
Standard InChI Key YWZFARUOGIUABH-MRCUWXFGSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • Chromene derivatives (e.g., 4-hydroxycoumarin or similar analogs).

    • Benzothiazole derivatives with methyl substitutions.

  • Reaction Pathway:

    • Condensation of the chromene carboxylic acid or its activated derivative with the benzothiazole amine under dehydrating conditions.

    • Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) may be used to facilitate amide bond formation.

  • Purification:

    • Recrystallization or chromatographic methods are employed to purify the product.

Pharmacological Activity

Compounds with similar structures are known for their diverse bioactivities:

  • Antimicrobial: Benzothiazole derivatives often exhibit antibacterial and antifungal properties.

  • Anticancer: Coumarins are studied for their cytotoxic effects against various cancer cell lines.

  • Antioxidant: The conjugated structure may scavenge free radicals.

Enzyme Inhibition

Amide-linked heterocycles are explored as inhibitors for enzymes like:

  • Tyrosinase (involved in melanin production).

  • Acetylcholinesterase (relevant in neurodegenerative diseases).

Research Findings

Although no direct studies on this specific compound were found in the provided sources, related compounds suggest promising avenues for exploration:

StudyFindings
Benzothiazole-Carboxamide DerivativesAntimicrobial and anticancer activities were observed in structurally similar molecules .
Coumarin-Based CompoundsKnown for anti-inflammatory and antioxidant properties .
Molecular Docking StudiesHighlighted strong binding affinities to biological targets like enzymes .

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